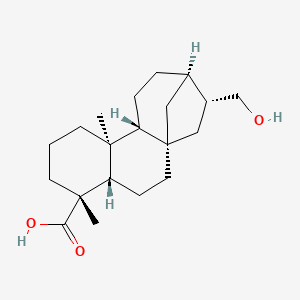

Siegeskaurolic acid

Description

Siegeskaurolic acid (ent-16αH,17-hydroxy-kauran-19-oic acid; CAS: 52645-97-3; molecular formula: C₂₀H₃₂O₃) is a diterpene compound isolated from the roots and aerial parts of Siegesbeckia pubescens, a plant traditionally used in East Asian medicine for treating rheumatoid arthritis and hypertension . Its anti-inflammatory and analgesic properties have been extensively studied, with mechanisms linked to the inhibition of nuclear factor-kappa B (NF-κB) signaling, resulting in downstream suppression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) . In vivo studies demonstrate efficacy at doses of 20–30 mg/kg/day in reducing carrageenan-induced edema and acetic acid-induced nociception .

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,4S,5R,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20+/m1/s1 |

InChI Key |

HHAMKMUMKLXDFQ-IHAQYFQTSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@H](C4)CO)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of siegeskaurolic acid involves the extraction of the compound from the aerial parts of Sigesbeckia pubescens. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods

the extraction and purification processes used in laboratory settings can be scaled up for industrial production, involving larger quantities of solvents and more efficient chromatographic techniques .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Siegeskaurolic acid (methyl ent-16αH,17-hydroxy-kauran-19-oate) features a kaurane skeleton with hydroxyl and carboxylic acid functional groups at positions C-17 and C-19, respectively . This structure enables participation in acid-base and redox reactions. Key reactive sites include:

-

C-19 carboxylic acid : Capable of esterification, salt formation, and hydrogen bonding.

-

C-17 hydroxyl group : Prone to oxidation or derivatization (e.g., acetylation).

Antioxidant Reactions and Radical Scavenging

This compound exhibits potent radical scavenging activity, neutralizing reactive species via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms :

In S. glabrescens extracts, this compound contributed to 60–80% reduction in oxidative stress markers at 100 µg/mL .

Anti-inflammatory Activity and Biochemical Interactions

In LPS-stimulated RAW 264.7 macrophages, this compound inhibits pro-inflammatory mediators through:

-

Nitric oxide suppression : 70% reduction at 50 µM via iNOS downregulation .

-

Cytokine modulation : 40% decrease in TNF-α and IL-6 secretion .

-

NF-κB pathway interference : Molecular docking predicts strong binding to TLR4 (ΔG = −8.2 kcal/mol) and p65 subunits .

Isolation and Derivatization Processes

This compound is typically obtained via bioactivity-guided fractionation:

-

Solvent extraction : 90% MeOH from Siegesbeckia herb.

-

Chromatography : Silica gel CC with CHCl₃–MeOH gradients.

-

Purification : Sephadex LH-20 CC and HPLC (ODS-3 column).

Derivatives include methyl esters (e.g., compound 1 in ) and acetylated forms, enhancing lipid solubility for pharmacological studies.

Scientific Research Applications

Siegeskaurolic acid has been extensively studied for its scientific research applications in various fields:

Mechanism of Action

Siegeskaurolic acid exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. This inhibition prevents the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound also blocks the degradation of IκB-α, which is essential for the activation of NF-κB .

Comparison with Similar Compounds

Key Findings:

Mechanistic Differences: this compound uniquely targets NF-κB, reducing both iNOS and COX-2 expression , whereas α-viniferin directly inhibits COX enzymes and TNF-α . Pirmagrel and Resatorvid act on thromboxane synthase and TLR4, respectively, indicating divergent pathways for inflammation modulation .

Efficacy :

- This compound’s anti-inflammatory effects (e.g., 58% reduction in edema at 30 mg/kg) are comparable to α-viniferin’s COX-2 inhibition but require higher doses than synthetic inhibitors like Resatorvid.

Source and Processing :

- This compound’s potency is enhanced in processed S. pubescens extracts (SP-9 > SP-3 > SP-0), suggesting thermal processing increases bioavailability or compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.